molecular formula C22H21NO2 B262326 N,N-dibenzyl-3-methoxybenzamide

N,N-dibenzyl-3-methoxybenzamide

Cat. No.: B262326
M. Wt: 331.4 g/mol
InChI Key: IOPLTMOJYOFZIG-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring and two benzyl groups attached to the amide nitrogen. Benzamides are widely studied for their roles in organic synthesis, catalysis, and pharmaceuticals due to their tunable electronic and steric properties .

The 3-methoxy group is an electron-donating substituent, which may enhance the compound’s solubility in polar solvents and influence its electronic profile in reactions such as C–H activation .

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N,N-dibenzyl-3-methoxybenzamide

InChI

InChI=1S/C22H21NO2/c1-25-21-14-8-13-20(15-21)22(24)23(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3

InChI Key

IOPLTMOJYOFZIG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound N,N-dibenzyl, 3-OCH₃ ~375.4 (calculated) High steric bulk; potential catalyst ligand
N,3-Dimethoxy-N-methylbenzamide N-OCH₃, N-CH₃, 3-OCH₃ 209.2 Intermediate in drug synthesis
N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide Isoindolyl, 3-OCH₃ ~322.3 (calculated) Pharmaceutical candidate (e.g., kinase inhibition)
N-Methoxy-3-(methoxymethyl)-N-methylbenzamide N-OCH₃, N-CH₃, 3-CH₂OCH₃ 209.2 Lipophilic modifier for agrochemicals

Steric and Electronic Effects

  • N,N-Dibenzyl groups : Introduce significant steric hindrance, which may reduce reactivity in nucleophilic substitutions but enhance selectivity in transition-metal-catalyzed C–H functionalization (cf. ’s N,O-bidentate directing groups) .
  • 3-Methoxy group : Electron-donating nature stabilizes adjacent electrophilic centers, contrasting with electron-withdrawing groups (e.g., nitro) in other benzamides.

Physicochemical Properties

  • Crystallinity : X-ray data from suggests that bulky N-substituents promote ordered crystal lattices, which could aid in material science applications .

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